molecular formula C82H103ClN18O16 B1662521 地加瑞克 CAS No. 214766-78-6

地加瑞克

货号 B1662521
CAS 编号: 214766-78-6
分子量: 1632.3 g/mol
InChI 键: MEUCPCLKGZSHTA-XYAYPHGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Degarelix is a man-made form of a protein that reduces the amount of certain hormones in the body, including testosterone . It is a type of medicine called a gonadotropin-releasing hormone (GnRH) antagonist . It is used in men to treat advanced prostate cancer . It works by lowering the amount of testosterone hormone in the blood . In some patients, testosterone will cause prostate cancer to grow larger .


Synthesis Analysis

Degarelix is a synthetic linear decapeptide containing seven unnatural amino acids, five of which are D amino acids . The synthesis of Degarelix involves removing the Fmoc protecting group, and repeatedly washing the resin using a solvent . After the appropriate amount of Fmoc-D-2Nal-OH and coupling agent are dissolved and activated in a solvent, they are added together to a solid phase reaction column until the end of the reaction is detected by detection methods .


Molecular Structure Analysis

Degarelix has a molecular formula of C82H103ClN18O16 . It is a synthetic linear decapeptide containing seven unnatural amino acids, five of which are D amino acids . It has a molar mass of 1632.29 g/mol .


Chemical Reactions Analysis

Upon contact with physiological fluid, degarelix undergoes quick gelation and forms a depot at the site of injection providing sustained release . The molecular gelling kinetics is a critical physiochemical quality attribute of degarelix products that may impact drug delivery .


Physical And Chemical Properties Analysis

Degarelix is marketed as lyophilized dry powder that is reconstituted with water for injection prior to subcutaneous administration . The self-aggregation and gelling of degarelix can be affected by a variety of factors, such as degarelix concentration, incubation time, temperature, acetate content, and pH .

科学研究应用

1. 对前列腺细胞生长的影响

地加瑞克是一种促性腺激素释放激素 (GnRH) 受体拮抗剂,已显示出对前列腺细胞生长有显着影响。研究表明,地加瑞克通过诱导凋亡,直接影响前列腺细胞生长,特别是在各种前列腺癌细胞系中。这种效应归因于半胱天冬酶 3/7、8 和 9 水平升高,这表明细胞死亡机制。值得注意的是,地加瑞克治疗并未影响雄激素非依赖性 PC-3 前列腺癌细胞系的细胞活力,但在 LNCaP 和 VCaP 等其他细胞系中有效,表明在某些前列腺癌亚型中具有特异性有效性 (Sakai 等,2015).

2. 前列腺癌治疗的疗效

临床研究已将地加瑞克确立为雄激素依赖性晚期前列腺癌的一线治疗药物。它有效抑制睾酮和前列腺特异性抗原 (PSA) 水平,而不会引起 GnRH 激动剂所见的初始睾酮激增,从而防止晚期疾病的临床爆发。比较研究表明,地加瑞克在抑制睾酮方面与 GnRH 激动剂亮丙瑞林的疗效相似,但起效更快,对 PSA 无进展生存的影响更大 (Shore, 2013).

3. 动物模型中肿瘤生长的抑制

在大鼠邓宁腺癌模型中,地加瑞克已显示出抑制肿瘤生长的有效性。该药物在大鼠中诱导垂体-性腺轴快速而持续的抑制,与其抑制肿瘤生长平行。这种效果与手术阉割相当,表明在管理性类固醇依赖性病理(如前列腺癌)中具有潜在应用,其中需要长期可逆的化学阉割 (Princivalle 等,2007).

4. 前列腺癌的新辅助治疗

一项探索地加瑞克作为根治性前列腺切除术前前列腺癌新辅助治疗的研究发现了重要发现。接受地加瑞克治疗的患者与接受 LHRH 激动剂/比卡鲁胺的患者相比,肿瘤内雄激素水平不同。这意味着地加瑞克可能影响前列腺肿瘤中的雄激素信号传导,这一领域值得进一步探索其治疗意义 (Sayyid 等,2016).

5. 前列腺癌的代谢反应

对前列腺癌组织对地加瑞克治疗的代谢反应的研究揭示了重要的见解。地加瑞克诱导癌性前列腺组织中乳酸和胆碱等代谢物的浓度发生显着变化,表明雄激素剥夺后代谢发生了转变。这些发现可以为非侵入性监测地加瑞克对前列腺癌代谢影响的方法铺平道路 (Madhu 等,2016).

6. 治疗良性前列腺增生的潜力

地加瑞克还显示出治疗良性前列腺增生的潜力。它通过减少细胞增殖和增加凋亡来直接抑制良性前列腺增生细胞的生长。这表明包括良性前列腺增生在内的前列腺组织是地加瑞克治疗的潜在靶点。研究结果表明,地加瑞克的应用范围不仅限于前列腺癌,还包括良性前列腺增生等疾病 (Sakai 等,2015).

7. 药代动力学特征和代谢

地加瑞克的药代动力学和代谢已得到广泛研究。地加瑞克主要在肝脏中代谢,已确定的代谢物为九肽形式。它通过尿液原形排出,并在肝胆途径中经历肽降解。重要的是,地加瑞克与细胞色素 P450 酶系统没有显着相互作用,降低了药代动力学药物相互作用的风险 (Sonesson & Rasmussen, 2013).

8. 长期疗效和安全性

多项研究证明了地加瑞克在治疗前列腺癌方面的长期疗效和安全性。地加瑞克在较长时间内维持睾酮抑制,大多数不良事件为轻度至中度。其耐受性好且疗效持久,使其成为前列腺癌患者长期治疗的可行选择 (Carter & Keam, 2014).

9. 与 LHRH 激动剂的疗效比较

在临床试验的汇总分析中,地加瑞克与 LHRH 激动剂相比显示出更好的结果。这包括更好的前列腺特异性抗原无进展生存和总体生存,以及与关节、肌肉骨骼系统和泌尿道相关的更低的不良事件发生率。这些发现突出了地加瑞克相对于传统 LHRH 激动剂的临床优势 (Klotz 等,2014).

安全和危害

Degarelix may cause reproductive toxicity (Category 1B), and may damage fertility or the unborn child . It should not be used by a woman who is pregnant or breastfeeding, or who may become pregnant . It may affect fertility (your ability to have children), whether you are a man or a woman .

未来方向

Degarelix is a useful option for the treatment of prostate cancer in patients for whom endocrine treatment is indicated . It has a faster onset of action than the GnRH receptor agonist leuprolide and is not associated with testosterone surges or microsurges . It may reduce acute urinary tract toxicity during prostate cancer external beam radiotherapy compared with luteinizing hormone-releasing hormone agonists, in particular in patients with moderate to severe symptoms at the start of treatment .

属性

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H103ClN18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026401
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1632.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Degarelix

CAS RN

214766-78-6
Record name Degarelix [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214766-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Degarelix
Reactant of Route 2
Degarelix
Reactant of Route 3
Degarelix
Reactant of Route 4
Degarelix
Reactant of Route 5
Degarelix
Reactant of Route 6
Degarelix

Citations

For This Compound
6,060
Citations
ND Shore - Therapeutic advances in urology, 2013 - journals.sagepub.com
… Clinical trials have demonstrated that degarelix can … Degarelix is generally well tolerated, with no reports of systemic allergic reactions in any clinical studies. In conclusion, degarelix …
Number of citations: 59 journals.sagepub.com
JE Frampton, KA Lyseng-Williamson - Drugs, 2009 - Springer
… pharmacological properties of subcutaneous degarelix, and its efficacy and safety in patients with prostate cancer. Medical literature on the clinical use of degarelix in advanced prostate …
Number of citations: 29 link.springer.com
M Steinberg - Clinical therapeutics, 2009 - Elsevier
… and schedules of degarelix have also been conducted. Adverse effects of degarelix in clinical trials … Conclusions: Degarelix offers another option for chemical castration to reduce the …
Number of citations: 62 www.sciencedirect.com
BE Persson, T Kold Olesen, JK Jensen - Neuroendocrinology, 2009 - karger.com
… In a phase III, 1-year comparator trial, degarelix produced fast … Degarelix was as effective as leuprolide at reducing testosterone ^ 0.5 ng/ml from 1 month to study end. Degarelix was …
Number of citations: 33 karger.com
L Klotz, L Boccon‐Gibod, ND Shore… - BJU …, 2008 - Wiley Online Library
… Degarelix was not inferior to leuprolide at maintaining low testosterone levels over a 1‐year treatment period. Degarelix … Degarelix represents an effective therapy for inducing and …
RD Lopes, CS Higano, SF Slovin, AJ Nelson… - Circulation, 2021 - Am Heart Assoc
Background: The relative cardiovascular safety of gonadotropin-releasing hormone (GnRH) antagonists compared with GnRH agonists in men with prostate cancer and known …
Number of citations: 78 www.ahajournals.org
SA Hosseini, F Rajabi, AA Sari, M Ayati… - Medical journal of the …, 2016 - ncbi.nlm.nih.gov
Background: Hormone therapy is currently the mainstay in the management of locally advanced and metastatic prostate cancer. We performed a systematic review to compare safety, …
Number of citations: 16 www.ncbi.nlm.nih.gov
C Palumbo, A Dalla Volta, S Zamboni… - The Journal of …, 2022 - academic.oup.com
… To characterize the changes in bone mineral density (BMD) and bone turnover markers after degarelix administration in prostate cancer patients without bone metastases. To explore …
Number of citations: 5 academic.oup.com
TN Clinton, SL Woldu, GV Raj - Expert opinion on …, 2017 - Taylor & Francis
… the utility or use of degarelix. A second recent development was a published phase II study that randomized patients to neoadjuvant degarelix, degarelix plus antiandrogen, or LHRH …
Number of citations: 48 www.tandfonline.com
RS Motlagh, M Abufaraj, K Mori, A Aydh… - European urology …, 2022 - Elsevier
Context Degarelix is associated with high rates of injection site reaction. The US Food and Drug Administration approved relugolix, an oral gonadotropin-releasing hormone (GnRH) …
Number of citations: 9 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。